3-((2,5-Dichlorobenzyl)amino)propanenitrile
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Overview
Description
3-((2,5-Dichlorobenzyl)amino)propanenitrile is an organic compound with the molecular formula C10H10Cl2N2 and a molecular weight of 229.11 g/mol . This compound is characterized by the presence of a dichlorobenzyl group attached to an aminopropanenitrile moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2,5-Dichlorobenzyl)amino)propanenitrile typically involves the reaction of 2,5-dichlorobenzyl chloride with aminopropanenitrile under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance the solubility of the reactants and improve the reaction rate .
Chemical Reactions Analysis
Types of Reactions
3-((2,5-Dichlorobenzyl)amino)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
3-((2,5-Dichlorobenzyl)amino)propanenitrile has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-((2,5-Dichlorobenzyl)amino)propanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dichlorobenzyl chloride
- 2,5-Dichlorobenzonitrile
- 3-Amino-2,5-dichlorobenzoic acid
Uniqueness
3-((2,5-Dichlorobenzyl)amino)propanenitrile is unique due to its specific combination of a dichlorobenzyl group and an aminopropanenitrile moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C10H10Cl2N2 |
---|---|
Molecular Weight |
229.10 g/mol |
IUPAC Name |
3-[(2,5-dichlorophenyl)methylamino]propanenitrile |
InChI |
InChI=1S/C10H10Cl2N2/c11-9-2-3-10(12)8(6-9)7-14-5-1-4-13/h2-3,6,14H,1,5,7H2 |
InChI Key |
COFZQGWSNXJLEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CNCCC#N)Cl |
Origin of Product |
United States |
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